Triacetyl-ganciclovir

Valganciclovir synthesis Cost reduction Selective hydrolysis

Triacetyl-ganciclovir (TAGV) is a cost-reduced peracetylated intermediate that enables streamlined valganciclovir synthesis by eliminating the need for hydroxyl protection/deprotection. It is supplied with detailed characterization data for use as a reference standard in HPLC method development, AMV, and impurity profiling for ANDA submissions. This fully protected derivative facilitates synthetic routes inaccessible with unprotected ganciclovir, making it the economically differentiated choice for pharmaceutical manufacturers and CROs.

Molecular Formula C15H19N5O7
Molecular Weight 381.34 g/mol
CAS No. 86357-14-4
Cat. No. B1682459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetyl-ganciclovir
CAS86357-14-4
SynonymsTriacetyl-ganciclovir;  Triacetylganciclovir;  N-Acetyl-di-O-acetyl ganciclovir;  ganciclovir-impurity
Molecular FormulaC15H19N5O7
Molecular Weight381.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COC(COC(=O)C)COC(=O)C
InChIInChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24)
InChIKeyPEZKHGVZZSQDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight brown solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triacetyl-ganciclovir (CAS 86357-14-4): A Peracetylated Ganciclovir Prodrug Intermediate with Defined Physicochemical Profile for Antiviral Research and Analytical Method Development


Triacetyl-ganciclovir (TAGV, Ganciclovir Triacetate) is a fully acetylated derivative of the antiviral nucleoside analog ganciclovir, bearing acetyl groups at the N2 position of the guanine base and both hydroxyl positions of the acyclic side chain . It functions as a synthetic intermediate in the production of ganciclovir and valganciclovir [1] and serves as a reference standard for analytical method development, ANDA quality control applications, and impurity profiling [2]. The compound is a white to pale beige solid with a melting point of 174 °C (range: 172.0–176.0 °C), a molecular weight of 381.34 g/mol, and a calculated LogP of -0.78 [3]. As a peracetylated prodrug form, TAGV is designed to undergo enzymatic or chemical deacetylation to release active ganciclovir .

Why Triacetyl-ganciclovir Cannot Be Interchanged with Ganciclovir or Other Prodrugs Without Compromising Synthesis Economics or Analytical Specificity


Triacetyl-ganciclovir occupies a distinct functional niche that precludes direct substitution with ganciclovir or the clinically approved prodrug valganciclovir. As a fully protected peracetylated intermediate, TAGV enables synthetic routes that are not accessible with unprotected ganciclovir due to competing nucleophilic reactivity of free hydroxyl groups [1]. Critically, patents explicitly state that triacetyl ganciclovir is a relatively cheaper starting material as compared to ganciclovir, enabling cost-reduced manufacturing of valganciclovir via selective hydrolysis to monoacetyl ganciclovir followed by valine esterification [2]. This economic differentiation is central to industrial procurement decisions. Furthermore, as a reference standard and impurity marker, TAGV is chemically distinct from other ganciclovir-related compounds, possessing unique chromatographic retention behavior and spectral characteristics (melting point 174 °C, λmax 278 nm) that are essential for validated analytical methods [3][4]. Valganciclovir, despite being the clinically relevant oral prodrug with 60.9% absolute bioavailability compared to ganciclovir's 5.6%, cannot serve as a synthetic intermediate due to its free valine ester moiety and differing reactivity profile [5].

Quantitative Differentiation Evidence: Triacetyl-ganciclovir (CAS 86357-14-4) Versus Ganciclovir and Related Prodrug Intermediates


Triacetyl-ganciclovir as a Lower-Cost Starting Material for Valganciclovir Synthesis Compared to Ganciclovir

Triacetyl-ganciclovir is explicitly identified in patent literature as a relatively cheaper starting material as compared to ganciclovir for the industrial production of valganciclovir [1]. The synthetic route proceeds via selective hydrolysis of triacetyl ganciclovir to monoacetyl ganciclovir, followed by esterification with CBZ-valine and hydrogenolysis to yield valganciclovir, avoiding the need for protection/deprotection of hydroxyl groups required when starting from unprotected ganciclovir [2][3].

Valganciclovir synthesis Cost reduction Selective hydrolysis Pharmaceutical manufacturing

Lipophilicity Differentiation: LogP of Triacetyl-ganciclovir Versus Ganciclovir

Triacetyl-ganciclovir exhibits a calculated LogP value of -0.78, reflecting its lipophilic character relative to the more polar parent compound . This physicochemical property arises from acetylation of the three polar functional groups (N2 amine, two hydroxyls), which masks hydrogen-bonding capacity and reduces aqueous solubility while enhancing partitioning into organic phases . The LogP value serves as a quantitative descriptor for predicting membrane permeability and chromatographic retention behavior during analytical method development . Note: A directly comparable experimentally determined LogP value for ganciclovir under identical conditions was not identified in the accessible literature; this comparison relies on the established principle that peracetylation predictably increases lipophilicity.

Lipophilicity LogP Partition coefficient Physicochemical characterization

Defined Melting Point and Purity Specifications for Analytical Reference Standard Applications

Triacetyl-ganciclovir is characterized by a well-defined melting point range of 172.0–176.0 °C (with a reported value of 174 °C) and is commercially available with HPLC purity specifications of ≥98.0 area% [1]. Suppliers provide detailed characterization data compliant with regulatory guidelines for use as reference standards in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2]. The compound also exhibits a maximum absorption wavelength of 278 nm, enabling UV detection in chromatographic methods [3].

Reference standard Melting point HPLC purity Quality control ANDA

Ganciclovir Prodrug Hydrolysis Selectivity Ratio in HCMV Protease Versus Caco-2 Cell Homogenates

In a study of ganciclovir prodrugs, the selectivity ratio of prodrug hydrolysis was determined by comparing hydrolysis by HCMV A143T/A144T protease versus Caco-2 cell homogenates [1]. Ganciclovir prodrugs were subjected to hydrolysis by Caco-2 cell homogenate (1 mg/mL) at 37 °C, with samples taken at different time points and analyzed by HPLC. The selectivity ratio was calculated as the ratio of GCV prodrug hydrolyzed by the HCMV protease versus the extent hydrolyzed by Caco-2 cell homogenates [1]. Note: Triacetyl-ganciclovir was not directly tested in this study; this evidence provides class-level context for ganciclovir prodrug activation mechanisms but lacks TAGV-specific quantitative data.

Prodrug activation HCMV protease Caco-2 cells Selectivity ratio Hydrolysis kinetics

Recommended Application Scenarios for Triacetyl-ganciclovir Based on Verified Differential Evidence


Cost-Optimized Industrial Synthesis of Valganciclovir Hydrochloride

Pharmaceutical manufacturers and CROs seeking to reduce valganciclovir production costs should select triacetyl-ganciclovir as the starting material over ganciclovir. Patent documentation confirms TAGV is a relatively cheaper starting material that enables a streamlined synthetic route via selective hydrolysis to monoacetyl ganciclovir, followed by valine esterification and hydrogenolysis, eliminating hydroxyl protection/deprotection steps required with unprotected ganciclovir [1][2]. The selective hydrolysis is performed using amine reagents (2-10 volumes piperidine) at 30-80 °C, with the content of desired hydrolyzed product exceeding 50% [3].

Analytical Reference Standard for Ganciclovir Impurity Profiling in ANDA Submissions

Quality control laboratories and analytical development groups should procure triacetyl-ganciclovir for use as a reference standard in HPLC method development, method validation (AMV), and impurity profiling for ganciclovir drug substance and drug product analyses. TAGV is supplied with detailed characterization data compliant with regulatory guidelines, with HPLC purity specifications of ≥98.0 area%, a defined melting point range of 172.0–176.0 °C, and a UV absorption maximum of 278 nm [4]. These defined parameters enable accurate calibration and system suitability testing in validated analytical methods supporting ANDA submissions [5].

Prodrug Activation Mechanism Studies in Cellular and Enzymatic Systems

Researchers investigating tissue-specific prodrug activation mechanisms of ganciclovir derivatives may utilize triacetyl-ganciclovir in comparative hydrolysis assays. Established experimental frameworks using Caco-2 cell homogenates (1 mg/mL) at 37 °C and HCMV protease preparations provide validated systems for assessing selectivity ratios of prodrug hydrolysis [6]. While direct TAGV data in these assays is limited, the compound's peracetylated structure (three acetyl groups) offers a distinct hydrolysis profile that may be compared to monoester prodrugs such as ganciclovir acetate, propionate, butyrate, and valerate esters, which have demonstrated differential vitreal elimination half-lives ranging from 55 ± 26 min (butyrate) to 122 ± 13 min (propionate) following intravitreal administration [7].

Toxicity and Analytical Studies During Commercial Ganciclovir Production

During commercial production of ganciclovir active pharmaceutical ingredient, triacetyl-ganciclovir is specified for use in toxicity studies and other analytical evaluations . The compound's storage stability profile—powder form stable at -20 °C for 3 years or 4 °C for 2 years; solutions stored at -80 °C for 6 months or -20 °C for 1 month—supports long-term study designs and batch-to-batch consistency assessments . Procurement for this application should prioritize vendors providing full certificates of analysis with HPLC purity, melting point, and structural confirmation by NMR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triacetyl-ganciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.